N-(prop-2-en-1-yl)-1-benzoxepine-4-carboxamide
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Overview
Description
N-(prop-2-en-1-yl)-1-benzoxepine-4-carboxamide is an organic compound that belongs to the class of benzoxepines Benzoxepines are known for their diverse biological activities and potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(prop-2-en-1-yl)-1-benzoxepine-4-carboxamide typically involves the reaction of benzoxepine derivatives with prop-2-en-1-ylamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include organic solvents like methanol or ethanol, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the compound produced .
Chemical Reactions Analysis
Types of Reactions
N-(prop-2-en-1-yl)-1-benzoxepine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, and ethanol.
Substitution: Sodium hydroxide, potassium carbonate, and dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(prop-2-en-1-yl)-1-benzoxepine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(prop-2-en-1-yl)-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes .
Comparison with Similar Compounds
Similar Compounds
N-(prop-2-en-1-yl)acetamide: Known for its use in organic synthesis and as a precursor for other compounds.
N-(prop-2-yn-1-yl)aniline: Used in the synthesis of heterocyclic compounds and as an intermediate in pharmaceutical production.
Uniqueness
N-(prop-2-en-1-yl)-1-benzoxepine-4-carboxamide stands out due to its unique benzoxepine structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H13NO2 |
---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
N-prop-2-enyl-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C14H13NO2/c1-2-8-15-14(16)12-7-9-17-13-6-4-3-5-11(13)10-12/h2-7,9-10H,1,8H2,(H,15,16) |
InChI Key |
GHVUETCBGRZNIO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C1=CC2=CC=CC=C2OC=C1 |
Origin of Product |
United States |
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